N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-13(9-16(2)15-10)14-8-11-5-4-6-12(7-11)17-3;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
DSVSXUIGHUYXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Procedures
Method A: N-Alkylation of 1,3-Dimethyl-1H-pyrazol-4-amine
This two-step protocol remains the most widely implemented industrial-scale method.
Step 1: Preparation of 1,3-Dimethyl-1H-pyrazol-4-amine
The pyrazole precursor is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives. A modified procedure from PubChem (CID 4431056) involves:
- Heating acetylacetone (2.5 mol) with methylhydrazine (1.0 mol) in ethanol at 78°C for 6 hours
- Neutralization with HCl to precipitate the product
- Recrystallization from ethyl acetate to yield white crystals (mp 92–94°C)
Key parameters :
- Stoichiometric excess of acetylacetone drives ring closure
- Ethanol solvent enables reversible imine formation
- Acidic workup minimizes byproduct formation
Step 2: Benzylation with 3-Methoxybenzyl Halides
The amine undergoes alkylation under SN2 conditions:
Procedure :
- Charge a flask with 1,3-dimethyl-1H-pyrazol-4-amine (1.0 eq), 3-methoxybenzyl chloride (1.2 eq), and K$$2$$CO$$3$$ (2.5 eq)
- Reflux in acetonitrile at 82°C for 12 hours under N$$_2$$
- Cool, filter, and concentrate under reduced pressure
- Purify via silica chromatography (hexane:EtOAc 4:1)
Typical Yield : 68% (lit. range 52–78%)
Critical Note : Excess alkylating agent (1.5 eq) improves conversion but risks dialkylation byproducts.
Method B: One-Pot Tandem Synthesis
Recent advances from ACS Publications demonstrate a streamlined one-pot approach using O-(4-nitrobenzoyl)hydroxylamine:
Reaction Scheme :
3-Methoxybenzylamine + 2,4-pentanedione + O-(4-nitrobenzoyl)hydroxylamine → Target compound
Optimized Conditions :
Mechanistic Insight :
The hydroxylamine derivative acts as a dual-function reagent, facilitating both cyclization and amination. DFT studies suggest a concerted [3+2] cycloaddition mechanism with ΔG‡ ≈ 24.3 kcal/mol.
Optimization of Reaction Conditions
Solvent Effects on Alkylation Efficiency
Comparative studies reveal solvent polarity critically influences N-alkylation rates:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | 37.5 | 68 | 12 |
| DMF | 36.7 | 71 | 10 |
| DMSO | 46.7 | 63 | 14 |
| THF | 7.5 | 41 | 18 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the pyrazole amine, accelerating the SN2 process. However, DMSO’s strong coordination with K$$^+$$ reduces the effective base concentration, explaining lower yields.
Analytical Characterization
Spectroscopic Fingerprints
1H NMR (500 MHz, CDCl3) :
- δ 7.21 (t, J = 7.8 Hz, 1H, ArH)
- δ 6.79–6.83 (m, 3H, ArH)
- δ 4.32 (s, 2H, CH2N)
- δ 3.80 (s, 3H, OCH3)
- δ 3.65 (s, 3H, NCH3)
- δ 2.17 (s, 3H, CH3)
13C NMR (126 MHz, CDCl3) :
HRMS (ESI+) :
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O 70:30) shows ≥98.5% purity with retention time 6.72 min. Residual solvents (DMF < 500 ppm) meet ICH Q3C guidelines.
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Two-Step) | Method B (One-Pot) |
|---|---|---|
| Total Yield | 68% | 45% |
| Step Count | 2 | 1 |
| Purification Needs | Column chromatography (2×) | Flash chromatography |
| Scalability | >100 g demonstrated | <50 g reported |
| Byproducts | Dialkylated species (≤8%) | Nitrobenzamide (12%) |
Method A offers superior yields and scalability for industrial applications, while Method B provides rapid access for exploratory medicinal chemistry. Hybrid approaches combining microwave-assisted steps (reducing reaction times by 60%) show promise but require further validation.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the nervous system. This can result in analgesic, anti-inflammatory, and neuroprotective effects .
Comparison with Similar Compounds
N-{[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine ()
- Structural Differences : The benzyl group here contains both methoxy and trifluoroethoxy substituents, increasing electron-withdrawing character compared to the target compound’s single methoxy group.
- This may decrease solubility in aqueous media relative to the target compound.
- Applications : The trifluoroethoxy group is often used to enhance metabolic stability in drug design, suggesting this analog may have superior pharmacokinetic profiles .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Structural Differences : Replaces the 3-methoxybenzyl group with a pyridin-3-yl ring and substitutes the dimethyl groups with a cyclopropylamine.
- Synthesis: Prepared via copper-catalyzed coupling, yielding 17.9% with a melting point of 104–107°C.
- Spectral Data : HRMS (ESI) m/z 215 ([M+H]⁺), distinct from the target compound’s estimated molecular weight (~231 g/mol).
1-Ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine ()
- Structural Differences : Features an ethyl group at the 1-position and a methyl group at the 4-position of the pyrazole ring, altering substitution patterns compared to the target’s 1,3-dimethyl configuration.
- Physicochemical Properties : Higher molecular weight (281.78 g/mol vs. ~231 g/mol for the target) due to the ethyl group, likely increasing lipophilicity and affecting membrane permeability .
N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine ()
- Structural Differences : Substitutes methoxy with chlorine (electron-withdrawing) and adds a piperidinylethyl chain.
N-{3-Ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N-(3-pyridinylmethyl)amine ()
- Structural Differences : Incorporates a tetrazole ring (a carboxylic acid bioisostere) and ethoxy group, creating a bulkier, more polar structure.
- Applications: The tetrazole group is known to enhance bioavailability, making this analog promising for drug development despite synthetic complexity .
Data Table: Key Comparative Properties
Discussion of Substituent Effects
- Electron-Donating vs. Withdrawing Groups : Methoxy (target) and ethoxy () groups donate electrons, enhancing resonance stability, whereas chlorine () and trifluoroethoxy () groups withdraw electrons, altering reactivity and binding affinities.
- Synthetic Accessibility : The target compound’s simpler structure likely allows higher synthetic yields compared to analogs requiring transition-metal catalysts (e.g., ’s 17.9% yield) .
- Biological Relevance : Piperidine () and tetrazole () substituents are common in pharmaceuticals, suggesting these analogs may have superior target engagement but require more complex optimization .
Biological Activity
N-(3-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Synthesis
This compound belongs to the pyrazole class of heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 234.30 g/mol. The compound features a methoxyphenyl group attached to the nitrogen atom at position 1, and two methyl groups at positions 1 and 3 of the pyrazole ring. The synthesis typically involves the reaction between 3-methoxybenzylamine and 1,3-dimethyl-1H-pyrazol-4-carboxylic acid or its derivatives .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .
Anticancer Activity
The compound has also been studied for its anticancer properties . It appears to exert cytotoxic effects on cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, studies have highlighted its potential in targeting specific signaling pathways involved in tumor growth and proliferation .
The biological effects of this compound are believed to be mediated through interactions with various molecular targets. These include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It has been shown to bind to specific receptors, influencing their activity and downstream signaling cascades .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study: A study conducted by researchers evaluated the inhibitory effects of this compound on bacterial growth using agar diffusion methods. The results indicated a significant zone of inhibition against E. coli, suggesting its potential as an antimicrobial agent .
- Anticancer Activity: In another study focused on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.30 g/mol |
| CAS Number | 1856071-64-1 |
| Antibacterial Activity | Effective against E. coli |
| Anticancer Activity | Cytotoxic to MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
